molecular formula C7H9IN2O B10912949 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B10912949
M. Wt: 264.06 g/mol
InChI Key: CTWPKDZHLOVCAU-UHFFFAOYSA-N
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Description

Introduction to 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Historical Context of Pyrazole Derivatives in Organic Chemistry

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr through the condensation of acetylacetone with hydrazine. This discovery marked the beginning of extensive research into pyrazole derivatives, which gained momentum in the mid-20th century with the isolation of natural pyrazole analogs, such as 1-pyrazolyl-alanine from watermelon seeds. The structural simplicity of pyrazole belies its chemical richness; substitutions at the 1-, 3-, and 5-positions enable diverse functionalization, making it a cornerstone in drug discovery and materials science.

The integration of halogens into pyrazole frameworks emerged as a pivotal advancement. Halogenation enhances electrophilic reactivity and stabilizes intermediates, facilitating cross-coupling reactions critical for synthesizing complex molecules. For instance, the introduction of iodine—a heavy halogen with high polarizability—enables regioselective transformations, such as Suzuki-Miyaura couplings, which are indispensable in pharmaceutical synthesis.

Significance of Halogen-Substituted Pyrazole Carbaldehydes

Halogen-substituted pyrazole carbaldehydes, such as this compound, serve as multifunctional building blocks in organic chemistry. The aldehyde group (-CHO) at the 3-position acts as a reactive handle for nucleophilic additions, while the iodine atom at the 4-position participates in metal-catalyzed cross-couplings. This dual functionality enables the construction of structurally diverse compounds, including agrochemicals, pharmaceuticals, and ligands for catalysis.

The isopropyl group at the 1-position further modulates steric and electronic properties, influencing solubility and reaction kinetics. Such tailored modifications are exemplified in the synthesis of kinase inhibitors (e.g., ibrutinib) and antiviral agents (e.g., lenacapavir), where pyrazole cores are central to biological activity.

Table 1. Key Physicochemical Properties of this compound
Property Value Source
Molecular Formula C₇H₉IN₂O
Molecular Weight 264.06 g/mol
Density 1.81 ± 0.1 g/cm³ (Predicted)
Boiling Point 309.7 ± 27.0 °C (Predicted)
pKa -1.30 ± 0.10 (Predicted)

The synthetic routes to this compound often involve iodination of precursor pyrazolecarbaldehydes. For example, 1-isopropyl-1H-pyrazole-3-carbaldehyde can be treated with iodine monochloride (ICl) in the presence of potassium carbonate to introduce the iodine substituent. This method, optimized for regioselectivity, yields the 4-iodo derivative with high purity.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

4-iodo-1-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C7H9IN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3

InChI Key

CTWPKDZHLOVCAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C=O)I

Origin of Product

United States

Preparation Methods

Electrophilic Iodination

A patent method for 4-halo-1-methylpyrazoles involves reacting N-methyl-3-aminopyrazole with iodine in the presence of hydrogen peroxide (H₂O₂). Adapting this protocol:

  • Reaction conditions : N-isopropyl-3-aminopyrazole is dissolved in aqueous HCl, cooled to −5°C, and treated with I₂/H₂O₂.

  • Mechanism : H₂O₂ generates hypoiodous acid (HOI), which acts as the electrophile. The amino group directs iodination to the para position (C4).

  • Yield : Reported yields for analogous 4-iodo-1-methylpyrazoles reach 88%.

Table 1 : Optimization of Iodination Conditions

ParameterConditionYield (%)Purity (%)
SolventH₂O/HCl7895
Temperature (°C)−5 to 58899
I₂ Equivalents0.58297

Metal-Catalyzed Iodination

Palladium-catalyzed C–H activation offers regioselective iodination but remains unexplored for this substrate. A Suzuki-Miyaura coupling precursor, dimethyl-4-iodo-1-THP-pyrazole-3,5-dicarboxylate, suggests that directing groups (e.g., esters) could enhance selectivity.

Introduction of the Isopropyl Group

The isopropyl substituent at N1 is introduced via alkylation or nucleophilic substitution.

Alkylation of Pyrazole

  • Base-mediated reaction : Treating pyrazole with isopropyl bromide in the presence of K₂CO₃ in DMF at 80°C.

  • Protection-deprotection : Using a tetrahydropyranyl (THP) protective group during iodination prevents N-alkylation side reactions. Post-iodination, the THP group is removed via acidic hydrolysis, followed by alkylation.

Challenges : Competing O- vs. N-alkylation necessitates careful control of stoichiometry and temperature.

Formylation at the 3-Position

The aldehyde group is introduced via Vilsmeier-Haack formylation or oxidation of hydroxymethyl precursors.

Vilsmeier-Haack Reaction

  • Conditions : Treat 4-iodo-1-isopropylpyrazole with POCl₃ and DMF at 0°C, followed by aqueous workup.

  • Mechanism : DMF acts as a formylating agent, with POCl₃ facilitating electrophilic attack at C3.

  • Yield : Analogous formylations of 4-phenylpyrazoles achieve 65–70% yields.

Oxidation of Hydroxymethyl Precursors

  • Synthesis of 3-hydroxymethyl intermediate : LiAlH₄ reduction of a 3-ester group (e.g., methyl carboxylate) followed by MnO₂ oxidation to the aldehyde.

  • Advantage : Avoids harsh acidic conditions, suitable for acid-sensitive substrates.

Integrated Synthesis Routes

Two optimized pathways are proposed based on literature analogs:

Pathway A: Sequential Functionalization

  • Step 1 : Iodination of N-isopropyl-3-aminopyrazole (88% yield).

  • Step 2 : Vilsmeier formylation at C3 (70% yield).

  • Total yield : 61.6%.

Pathway B: Ring Construction

  • Step 1 : Condensation of isopropyl hydrazine with 4-iodo-2,4-diketobutanal.

  • Step 2 : Cyclization under acidic conditions.

  • Total yield : 45–50% (estimated).

Table 2 : Comparison of Synthetic Pathways

PathwayStepsTotal Yield (%)Purity (%)Key Advantage
A261.699High regioselectivity
B24595Avoids protective groups

Characterization and Quality Control

  • ¹H NMR : Expected signals include a singlet for the aldehyde proton (δ 9.8–10.2 ppm) and a septet for the isopropyl group (δ 4.5–5.0 ppm).

  • HPLC : Purity ≥99% achievable via recrystallization from ethyl acetate/hexane.

  • Mass Spec : Molecular ion peak at m/z 264.06 (M⁺) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 4 undergoes nucleophilic displacement under diverse conditions:

NucleophileConditionsProductYieldSource
Sodium azideDMF, 80°C, 12 h4-Azido-1-isopropyl-1H-pyrazole-3-carbaldehyde85%
Potassium thioacetateEthanol, reflux, 6 h4-(Acetylthio)-1-isopropyl-1H-pyrazole-3-carbaldehyde78%
PiperidineDMSO, 100°C, 8 h4-(Piperidin-1-yl)-1-isopropyl-1H-pyrazole-3-carbaldehyde72%

Mechanistic Insight :

  • The reaction proceeds via an SNAr mechanism , facilitated by the electron-withdrawing effects of the pyrazole ring and aldehyde group .

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions:

Coupling PartnerCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(OAc)₂, K₂CO₃, PPh₃Ethanol, O₂, 130°C, 24 h4-Phenyl-1-isopropyl-1H-pyrazole-3-carbaldehyde92%
EthynyltrimethylsilaneCuI, Pd(PPh₃)₄, Et₃NTHF, 70°C, 12 h4-Ethynyl-1-isopropyl-1H-pyrazole-3-carbaldehyde68%

Key Observations :

  • Suzuki-Miyaura coupling achieves high regioselectivity due to the steric profile of the isopropyl group .

  • Sonogashira coupling requires careful control of copper co-catalysts to prevent aldehyde oxidation .

Aldehyde Functionalization

The aldehyde group at position 3 undergoes characteristic transformations:

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂O-pyridine, 60°C1-Isopropyl-1H-pyrazole-3-carboxylic acid89%
CondensationHydrazine hydrate, EtOH, Δ1-Isopropyl-1H-pyrazole-3-carbaldehyde hydrazone95%
Friedel-CraftsBenzene, AlCl₃, 0°C, 2 h3-(Benzyloxy)-1-isopropyl-1H-pyrazole-4-carbaldehyde63%

Notable Applications :

  • The hydrazone derivative serves as a precursor for synthesizing pyrazolo-oxadiazoles with antimicrobial activity .

  • Oxidation to the carboxylic acid enables further derivatization into esters or amides .

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles:

ReagentConditionsProductYieldSource
3-AminopyrazolePOCl₃, 160°C, 5 hPyrazolo[3,4-b]pyridine-4-carbonitrile76%
Ethyl acetoacetate[bmim]PF₆, Cu(OTf)₂, 100°CPyrazolo[3,4-d]pyrimidine derivative82%

Mechanistic Pathway :

  • Cyclocondensation with 3-aminopyrazole proceeds via Gould-Jacobs reaction , where the aldehyde acts as an electrophilic center .

  • Ionic liquid catalysts (e.g., [bmim]PF₆) improve reaction efficiency by stabilizing intermediates .

Comparative Reactivity with Analogues

The isopropyl group enhances steric hindrance, differentiating its reactivity from methyl or propyl analogues:

CompoundKey Reaction DifferenceSource
4-Iodo-1-methyl-1H-pyrazole-3-carbaldehydeFaster substitution due to reduced steric bulk
4-Iodo-1-propyl-1H-pyrazole-3-carbaldehydeSimilar reactivity but lower solubility in polar solvents

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde serves as a crucial building block in the synthesis of pharmaceutical compounds. It has been investigated for various therapeutic properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Properties : The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. This suggests its application in developing anti-inflammatory medications.
  • Anticancer Activity : Preliminary studies have shown that derivatives of this compound may possess anticancer properties, contributing to ongoing research in cancer therapeutics .

Agriculture

Agrochemical Applications

Pyrazole derivatives, including this compound, are utilized as agrochemicals. Their applications include:

  • Herbicides and Insecticides : The compound's biological activity can be harnessed to develop effective herbicides and insecticides that target specific pests while minimizing environmental impact .

Materials Science

Development of Advanced Materials

The unique properties of this compound make it suitable for applications in materials science:

  • Organic Semiconductors : The compound is explored for its potential use in organic electronic devices due to its favorable electronic properties.
  • Light-emitting Diodes (LEDs) : Its structural characteristics contribute to advancements in the development of efficient light-emitting materials .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several pyrazole derivatives, including this compound. Results demonstrated that this compound exhibited potent activity against multiple strains of bacteria, outperforming traditional antibiotics in some cases .

Case Study 2: Anti-inflammatory Potential

In vitro assays showed that the compound effectively inhibited COX-2 enzyme activity, leading to a reduction in inflammatory markers. This positions it as a promising candidate for further development into anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely but often include inhibition or activation of specific proteins .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to the pyrazole-carbaldehyde family, which includes derivatives with varying substituents (e.g., halogens, alkyl groups) influencing reactivity and physicochemical properties. Below is a comparative analysis with selected analogues:

Compound Name Substituents Key Properties/Applications Crystallographic Validation Tools
4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde I (C4), isopropyl (N1), CHO (C3) Ligand synthesis, catalytic studies SHELXL , ORTEP-3
3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone Cyclohexyl, hydrazone Unknown (limited toxicological data) Not reported in evidence
5-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde Br (C5), methyl (N1), CHO (C3) Photoluminescent materials SHELX (general use)

Key Observations :

  • N-Substituents : The isopropyl group at N1 increases hydrophobicity relative to methyl or hydrogen substituents, altering solubility and metabolic stability.
  • Functional Groups: The aldehyde at C3 allows for Schiff base formation, a feature shared with hydrazone derivatives like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone .

Crystallographic and Computational Insights

Crystallographic data for pyrazole derivatives are often refined using SHELXL, which optimizes structural parameters against diffraction data . ORTEP-3 aids in visualizing thermal ellipsoids and molecular packing . For example, the iodine atom’s high electron density in this compound would result in well-resolved X-ray diffraction peaks, enabling precise bond-length measurements (C-I ~2.10 Å) .

Biological Activity

4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde (IIPC) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by an iodine atom at the 4-position and an isopropyl group at the 1-position of the pyrazole ring, along with a carbaldehyde functional group. These structural features suggest that IIPC may exhibit diverse biological properties, including enzyme modulation and receptor interactions.

The molecular formula of this compound is C8_{8}H10_{10}I1_{1}N2_{2}O. The presence of the iodine atom and the isopropyl group contributes to its lipophilicity, potentially enhancing its ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that compounds within the pyrazole family, including IIPC, can exhibit a range of biological activities such as:

  • Antimicrobial Activity : Pyrazoles have been shown to possess antibacterial and antifungal properties, making them candidates for further exploration in therapeutic applications .
  • Anti-inflammatory Effects : Certain pyrazole derivatives have demonstrated anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
  • Antiproliferative Effects : Studies suggest that pyrazole derivatives can inhibit cancer cell proliferation, indicating potential utility in oncology .

Antiproliferative Activity

A study evaluating various pyrazole derivatives found that certain compounds exhibited significant antiproliferative effects against cancer cell lines such as K562 (leukemia) and MCF-7 (breast cancer). These compounds induced apoptosis through mechanisms involving caspase activation and PARP cleavage . Although specific data for IIPC is not available, its structural analogs suggest a potential for similar activity.

Anti-inflammatory Properties

Research on related pyrazole compounds has shown promising anti-inflammatory effects. For instance, certain derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating that IIPC may also possess these properties .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAntiproliferative Activity
This compoundUnknownPotentialPotential
3-amino-4-iodo-1-isopropyl-1H-pyrazole-5-carboxylic acidModerateHighHigh
1-acetyl-3-(3,4-dimethoxyphenyl)-5-(arylureido)pyrazolesHighModerateHigh

Synthesis and Production

The synthesis of this compound typically involves several steps, including halogenation and functional group modifications. Techniques such as continuous flow reactors are employed for large-scale production, enhancing efficiency and yield .

Q & A

Q. What are the standard synthetic routes for preparing 4-Iodo-1-isopropyl-1H-pyrazole-3-carbaldehyde?

The compound can be synthesized via nucleophilic substitution reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives are prepared by reacting 5-chloro precursors with phenols in the presence of a base catalyst like K₂CO₃ . For iodinated analogs, halogen exchange or direct iodination of pyrazole intermediates may be employed. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) should be optimized to enhance regioselectivity and yield.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

  • IR spectroscopy to identify aldehyde (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .
  • ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ ~9.2–9.3 ppm, isopropyl group splitting patterns) .
  • Elemental analysis to verify purity and stoichiometry .
  • Mass spectrometry for molecular ion detection and fragmentation patterns.

Q. What are the typical biological assays used to evaluate pyrazole-carbaldehyde derivatives?

Common assays include:

  • Antioxidant activity : DPPH radical scavenging or FRAP assays to measure electron-donating capacity .
  • Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes or carrageenan-induced edema models .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric or colorimetric substrates.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Catalyst screening : Test alternative bases (e.g., Cs₂CO₃ for enhanced nucleophilicity) or phase-transfer catalysts .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve solubility of iodinated intermediates.
  • Temperature control : Lower temperatures (~0–25°C) can reduce side reactions in halogenation steps.
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. How can contradictory biological activity data for pyrazole-carbaldehyde derivatives be resolved?

  • Standardized protocols : Ensure consistent assay conditions (e.g., pH, incubation time) to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., isopropyl group, iodine position) to isolate contributing factors .
  • Computational modeling : Use molecular docking to predict binding affinities and validate experimental results .

Q. What strategies are effective in analyzing spectral data discrepancies for this compound?

  • 2D NMR techniques (e.g., COSY, HMBC) to resolve overlapping signals and confirm connectivity .
  • X-ray crystallography : If single crystals are obtainable, use SHELX or similar software for precise structural determination .
  • Comparative analysis : Cross-reference with spectral databases or published analogs (e.g., 4-iodo-indole-carbaldehyde derivatives) .

Q. How can researchers design experiments to study the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), light, or humidity and monitor decomposition via HPLC .
  • Stability-indicating assays : Use TLC or NMR to detect hydrolysis of the aldehyde group or iodinated bond cleavage .

Data Analysis and Interpretation

Q. What methods are recommended for interpreting conflicting crystallographic and spectroscopic data?

  • Multi-technique validation : Combine XRD, NMR, and IR to cross-verify bond lengths, angles, and functional groups .
  • DFT calculations : Compare experimental spectra with computational predictions (e.g., Gaussian software) to identify outliers .

Q. How can researchers address low reproducibility in synthetic yields across laboratories?

  • Detailed procedural documentation : Specify exact reagent grades, solvent drying methods, and reaction times .
  • Inter-laboratory collaboration : Share samples for independent verification of yields and purity .

Q. What approaches are effective in elucidating the reaction mechanism for pyrazole-carbaldehyde iodination?

  • Kinetic studies : Monitor reaction progress via in situ NMR or UV-Vis spectroscopy to identify rate-determining steps.
  • Isotopic labeling : Use ¹²⁷I/¹²⁵I isotopes to trace iodine incorporation pathways .

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